molecular formula C26H18FN3O2S B298936 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

カタログ番号 B298936
分子量: 455.5 g/mol
InChIキー: LBKKALYYOIGFOO-XSFVSMFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as BIFT-1, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BIFT-1 belongs to the class of indole-based compounds and has been synthesized using various methods.

作用機序

BIFT-1 exerts its therapeutic effects through various mechanisms. In cancer, BIFT-1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, BIFT-1 inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their clumping. In Parkinson's disease, BIFT-1 protects dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
BIFT-1 has been shown to have various biochemical and physiological effects. In cancer cells, BIFT-1 induces apoptosis by activating the caspase cascade and disrupting mitochondrial function. In Alzheimer's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the production of inflammatory cytokines. In Parkinson's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the activation of microglia, which are immune cells that contribute to neuroinflammation.

実験室実験の利点と制限

BIFT-1 has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, BIFT-1 also has some limitations, including its poor stability in aqueous solutions and its limited bioavailability.

将来の方向性

BIFT-1 has several potential future directions for research. One direction is to investigate the efficacy of BIFT-1 in combination with other chemotherapeutic agents in cancer treatment. Another direction is to explore the potential of BIFT-1 in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of BIFT-1 and improve its stability and bioavailability.
Conclusion:
In conclusion, BIFT-1 is a novel compound that has potential therapeutic applications in various diseases. BIFT-1 has been synthesized using various methods and exerts its therapeutic effects through various mechanisms. BIFT-1 has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of BIFT-1 in various diseases and optimize its synthesis method.

合成法

BIFT-1 has been synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The most common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form BIFT-1.

科学的研究の応用

BIFT-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BIFT-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, BIFT-1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of plaques in the brains of Alzheimer's patients. In Parkinson's disease, BIFT-1 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

特性

分子式

C26H18FN3O2S

分子量

455.5 g/mol

IUPAC名

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18FN3O2S/c27-21-11-5-7-13-23(21)30-25(32)20(24(31)28-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-12-6-4-10-19(18)22/h1-14,16H,15H2,(H,28,31,33)/b20-14+

InChIキー

LBKKALYYOIGFOO-XSFVSMFZSA-N

異性体SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

正規SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。